2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(3,4-difluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(3,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C22H14ClF2N3O2 and its molecular weight is 425.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(3,4-difluorophenyl)acetamide is a member of the quinazoline family, which is renowned for its diverse biological activities, particularly in medicinal chemistry. Quinazoline derivatives have been extensively studied for their potential as therapeutic agents due to their ability to interact with various biological targets, including kinases involved in cancer progression.
Chemical Structure and Properties
The chemical structure of this compound features several key components:
- Quinazoline Core : This fused ring system contributes to the compound's biological activity.
- Chloro Group : Enhances lipophilicity and may influence receptor interactions.
- Oxo Group : Potentially involved in hydrogen bonding with biological targets.
- Acetamide Moiety : Facilitates interaction with various enzymes and receptors.
Anticancer Properties
Quinazoline derivatives are primarily investigated for their anticancer properties. The target compound has shown promise in inhibiting various cancer cell lines through mechanisms such as:
- Kinase Inhibition : Many quinazoline derivatives act as inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cancer cell signaling pathways. For instance, compounds similar to the target have demonstrated significant inhibition of EGFR (Epidermal Growth Factor Receptor), a common target in cancer therapies .
- Cytotoxicity : In vitro studies have indicated that quinazoline derivatives exhibit cytotoxic effects against multiple cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The specific IC50 values for these activities vary by compound but indicate potent activity at low concentrations .
Other Biological Activities
In addition to anticancer effects, quinazoline derivatives have been reported to possess:
- Anti-inflammatory Activity : Some studies suggest that quinazoline compounds can inhibit TNF-alpha production, a key mediator in inflammatory responses .
- Antiviral Activity : Certain derivatives have shown effectiveness against viral infections by inhibiting viral replication mechanisms .
Research Findings and Case Studies
Several studies have explored the biological activity of quinazoline derivatives similar to the target compound. Key findings include:
Study | Compound | Activity | IC50 Value |
---|---|---|---|
Das et al. (2021) | N-(benzo[d]thiazol-2-yl)-6-bromoquinazolin | EGFR Inhibition | 0.096 μM |
Recent Advances (2021) | 6-fluoroquinazoline derivatives | Anti-cancer (MCF7) | 2.49 μM |
BenchChem Study (2024) | Various quinazoline derivatives | Cytotoxicity against A549 | Varies |
These studies highlight the diverse applications of quinazoline derivatives in targeting specific molecular pathways associated with cancer and other diseases.
The mechanism of action for this compound likely involves:
- Binding to Kinases : The compound may bind to the ATP-binding site of kinases, inhibiting their activity and thus blocking downstream signaling pathways that promote tumor growth.
- Induction of Apoptosis : By disrupting critical signaling pathways, these compounds can induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(3,4-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClF2N3O2/c23-14-6-9-19-16(10-14)21(13-4-2-1-3-5-13)27-22(30)28(19)12-20(29)26-15-7-8-17(24)18(25)11-15/h1-11H,12H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWUWIKVTKNWMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)N(C3=C2C=C(C=C3)Cl)CC(=O)NC4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClF2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.